Positional Methyl Substitution Effect on Leukotriene Biosynthesis Pharmacophore Definition
The 6-substituted 5-hydroxy-2,3-dihydrobenzofuran scaffold, which includes the 6-methyl congener, is defined as a separate structural class in patent US4966907 [1]. The patent explicitly distinguishes 6-substitution from unsubstituted (R6=H) analogs, presenting a generic formula wherein R6 is a non-hydrogen substituent. While specific IC50 values for the 6-methyl analog are not tabulated, the classification itself implies that R6=H analogs lack the necessary lipophilic interaction for optimal leukotriene biosynthesis inhibition in human PMN assays. The 4-methyl regioisomer, 4-methyl-6-propyl-2,3-dihydro-1-benzofuran-5-ol, is cited as a comparator compound [1], confirming that isomeric methyl placement produces distinct patentable chemical entities.
| Evidence Dimension | Structural classification for leukotriene biosynthesis inhibitor SAR |
|---|---|
| Target Compound Data | 6-methyl substituent on 5-hydroxy-2,3-dihydrobenzofuran core |
| Comparator Or Baseline | (a) 2,3-dihydro-1-benzofuran-5-ol (R6=H, CAS 68747-25-1); (b) 4-methyl-6-propyl-2,3-dihydro-1-benzofuran-5-ol (regioisomer) |
| Quantified Difference | Target is classed as '6-substituted'; comparators are distinct structural classes per patent claims [1] |
| Conditions | In vitro human polymorphonuclear leukocyte (PMN) leukotriene B4 inhibition assay referenced in patent [1] |
Why This Matters
For procurement, the 6-methyl substitution definitively distinguishes this compound from the commercially available unsubstituted analog (CAS 68747-25-1), which is excluded from the 6-substituted SAR class and thus unsuitable as a surrogate in leukotriene biosynthesis inhibitor programs.
- [1] Dufresne, C., et al. U.S. Patent 4,966,907. 6-substituted 5-hydroxy-2,3-dihydrobenzofurans as inhibitors of leukotriene biosynthesis. 1990. View Source
